4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol
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Overview
Description
4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzoebenzofuran-9-yl]-2-methoxyphenol is a complex organic compound characterized by multiple hydroxyl and methoxy groups attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzoebenzofuran-9-yl]-2-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of hydroxyl and methoxy groups through various substitution and addition reactions. Common reagents used in these reactions include methanol, hydroxylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzoebenzofuran-9-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzoebenzofuran-9-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzoebenzofuran-9-yl]-2-methoxyphenol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes and pathways. These interactions may lead to the modulation of enzyme activity, gene expression, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenyl acetone
- Vanillyl methyl ketone
- 2-Propiovanillone
Uniqueness
Compared to similar compounds, 4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzoebenzofuran-9-yl]-2-methoxyphenol is unique due to its complex structure and multiple functional groups
Properties
Molecular Formula |
C30H34O9 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol |
InChI |
InChI=1S/C30H34O9/c1-36-23-9-15(4-6-21(23)34)26-19(13-32)18(12-31)8-17-11-25(38-3)30-28(27(17)26)20(14-33)29(39-30)16-5-7-22(35)24(10-16)37-2/h4-7,9-11,18-20,26,29,31-35H,8,12-14H2,1-3H3 |
InChI Key |
BEMKEMOWLZXDHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3C(C(C(CC3=C1)CO)CO)C4=CC(=C(C=C4)O)OC)C(C(O2)C5=CC(=C(C=C5)O)OC)CO |
Origin of Product |
United States |
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